dTAG V-1 falls under the category of chemical biology tools and is classified as a degrader. It specifically targets FKBP12 F36V fusion proteins by recruiting the von Hippel-Lindau (VHL) E3 ligase complex to facilitate their degradation. This mechanism provides an innovative approach to studying protein function and dynamics in living organisms .
The synthesis of dTAG V-1 involves several key steps:
The molecular formula for dTAG V-1 is , with a molecular weight of approximately 1361.58 g/mol. The structure includes multiple functional groups that contribute to its binding affinity and specificity towards FKBP12 F36V.
Key Structural Features:
The InChI Key for dTAG V-1 is KSEWNBIDXKMTNT-LNVAYBNASA-N, which can be used for further structural searches in chemical databases .
dTAG V-1 primarily functions through a mechanism involving ubiquitination and subsequent proteasomal degradation of target proteins. The key reactions include:
These reactions enable precise control over protein levels within cells, allowing researchers to study immediate effects following protein depletion .
The mechanism of action for dTAG V-1 involves several sequential steps:
This process allows for rapid depletion of specific proteins, providing insights into their biological functions without permanent genetic modifications .
These properties are essential for ensuring effective use in laboratory experiments .
dTAG V-1 has several significant applications in scientific research:
Traditional genetic perturbation methods—including ribonucleic acid interference (ribonucleic acid interference) and clustered regularly interspaced short palindromic repeats-associated protein 9 (clustered regularly interspaced short palindromic repeats-associated protein 9) gene editing—exhibit intrinsic constraints for studying dynamic protein homeostasis. These approaches induce permanent genomic alterations, require extended timeframes (hours to days) to achieve effective protein knockdown, and preclude real-time interrogation of acute protein loss effects. Such delays obscure primary biological responses and complicate studies of proteins essential for cellular viability. Additionally, genetic compensation mechanisms may mask phenotypic outcomes, while off-target genomic effects remain a persistent concern [3] [10]. These limitations impede the investigation of rapid signaling cascades, kinetic transcriptional responses, and compensatory pathway adaptations that follow immediate protein depletion.
Proteolysis targeting chimeras represent a revolutionary chemical biology strategy enabling direct modulation of protein abundance through the ubiquitin-proteasome system. These heterobifunctional molecules comprise three elements: (i) a target protein-binding ligand, (ii) an E3 ubiquitin ligase-recruiting moiety, and (iii) a chemical linker facilitating ternary complex formation. Upon engagement, proteolysis targeting chimeras catalyze polyubiquitination of the target protein, leading to its recognition and degradation by the 26S proteasome. This event-driven mechanism operates catalytically, allowing substoichiometric degradation and circumventing the occupancy constraints of traditional inhibitors. Crucially, proteolysis targeting chimeras achieve target depletion within minutes to hours, enabling precise temporal control unattainable with genetic methods [4] [6] [9].
Table 1: Comparative Analysis of Protein Modulation Technologies
Technology | Temporal Resolution | Reversibility | Mechanistic Fidelity | Primary Limitations |
---|---|---|---|---|
Ribonucleic acid interference | Days | Limited | Moderate (off-target effects) | Slow kinetics; incomplete knockdown |
Clustered regularly interspaced short palindromic repeats-associated protein 9 knockout | Permanent | None | Variable (compensatory adaptation) | Irreversible; genomic instability risks |
Small molecule inhibitors | Minutes-hours | High | High (occupancy-driven) | Incomplete inhibition; binding site dependency |
Proteolysis targeting chimeras/dTAGV-1 | Minutes-hours | High | High (event-driven) | Requires ligand or tag; molecular weight |
The degradation tag system emerged to address the fundamental bottleneck in targeted protein degradation: the requirement for target-specific ligands. Developed by Nabet and colleagues, this platform combines genome engineering with heterobifunctional degraders to achieve universal target applicability. The system utilizes a mutant variant of FK506 binding protein 12 (FK506 binding protein 12 F36V) as a degradation tag, fused to any protein of interest via lentiviral expression or clustered regularly interspaced short palindromic repeats-mediated knock-in. A companion degrader molecule simultaneously engages FK506 binding protein 12 F36V and an E3 ubiquitin ligase, inducing target degradation. The first-generation degradation tag molecules recruited cereblon (cereblon), but exhibited variable efficiency across cellular contexts and target proteins. This limitation prompted the development of von Hippel-Lindau-recruiting degradation tag molecules, including dTAGV-1, to expand degradation coverage [3] [7] [10].
Table 2: Key Developments in the degradation tag Platform
Component | First-Generation (cereblon-Recruiting) | dTAGV-1 (von Hippel-Lindau-Recruiting) | Impact |
---|---|---|---|
E3 Ligase | cereblon | von Hippel-Lindau | Avoids cereblon neo-substrate degradation |
Degrader Selectivity | FK506 binding protein 12 F36V (moderate) | FK506 binding protein 12 F36V (exclusive) | Eliminates wild-type FK506 binding protein 12 engagement |
In Vivo Half-Life | 2.41 hours (dTAG-13) | 4.43 hours | Extended degradation duration |
Target Range | Chromatin regulators; kinases | Recalcitrant oncoproteins (e.g., EWS/FLI) | Broader applicability |
Combinatorial Compatibility | Limited by shared E3 ligase | Enables co-degradation with cereblon-based degraders | Facilitates polypharmacology studies |
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